molecular formula C16H15NO5 B12497828 2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid

2-{[(2,6-Dimethoxyphenyl)carbonyl]amino}benzoic acid

Cat. No.: B12497828
M. Wt: 301.29 g/mol
InChI Key: DKSKKOMOYXFLAA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxybenzamido)benzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of two methoxy groups attached to the benzene ring and an amide linkage connecting another benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-Dimethoxybenzamido)benzoic acid typically involves the reaction of 2,6-dimethoxybenzoic acid with an appropriate amine under specific conditions. One common method involves the use of N,N-dimethylformamide (DMF) as a solvent and a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of 2-(2,6-Dimethoxybenzamido)benzoic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxybenzamido)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding hydroxyl groups.

    Reduction: The amide linkage can be reduced to form an amine.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of 2-(2,6-dihydroxybenzamido)benzoic acid.

    Reduction: Formation of 2-(2,6-dimethoxybenzylamino)benzoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(2,6-Dimethoxybenzamido)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,6-Dimethoxybenzamido)benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The methoxy and amide groups play a crucial role in its binding affinity and specificity. The exact pathways and targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethoxybenzoic acid: A precursor in the synthesis of 2-(2,6-Dimethoxybenzamido)benzoic acid.

    2,6-Dihydroxybenzoic acid: Similar structure but with hydroxyl groups instead of methoxy groups.

    2,6-Dimethoxybenzamide: Lacks the benzoic acid moiety.

Uniqueness

2-(2,6-Dimethoxybenzamido)benzoic acid is unique due to the presence of both methoxy groups and an amide linkage, which confer specific chemical and biological properties.

Properties

Molecular Formula

C16H15NO5

Molecular Weight

301.29 g/mol

IUPAC Name

2-[(2,6-dimethoxybenzoyl)amino]benzoic acid

InChI

InChI=1S/C16H15NO5/c1-21-12-8-5-9-13(22-2)14(12)15(18)17-11-7-4-3-6-10(11)16(19)20/h3-9H,1-2H3,(H,17,18)(H,19,20)

InChI Key

DKSKKOMOYXFLAA-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C(=O)NC2=CC=CC=C2C(=O)O

Origin of Product

United States

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